tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3-chloro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like methylene chloride at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy moiety can undergo oxidation to form quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential in drug development due to its ability to modify pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane involves its ability to form stable silyl ether linkages with phenolic compounds. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the silyl ether from hydrolysis. The chloro and nitro groups can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used as a silylating agent for protecting hydroxyl groups.
3-Chloro-4-nitrophenol: A precursor in the synthesis of various organic compounds.
tert-Butyl(3-chloro-4-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a dimethylsilane group.
Uniqueness
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group. This combination provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl-(3-chloro-4-nitrophenoxy)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSVABIMVPBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.